molecular formula C25H20ClNO4 B6195191 (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2703749-07-7

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B6195191
CAS No.: 2703749-07-7
M. Wt: 433.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C25H20ClNO4 and its molecular weight is 433.9. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the protection of the amine group, followed by the formation of the tetrahydroisoquinoline ring system, and then the introduction of the fluorenyl group and the chloro substituent. The final step involves deprotection of the amine group and the carboxylic acid group.", "Starting Materials": [ "4-chlorobenzoic acid", "ethyl acetoacetate", "paraformaldehyde", "ammonium acetate", "9H-fluorene", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diisopropylethylamine", "2-chloroacetyl chloride", "1,2,3,4-tetrahydroisoquinoline", "methyl chloroformate" ], "Reaction": [ "Protection of the amine group of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride and triethylamine", "Condensation of 4-chlorobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate to form 4-chloro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester", "Reduction of 4-chloro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester with paraformaldehyde and ammonium acetate to form 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester", "Formation of the tetrahydroisoquinoline ring system by reacting 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydroxide", "Introduction of the fluorenyl group by reacting 9H-fluorene with thionyl chloride to form 9-chloro-9H-fluorene, followed by reaction with 2-chloroacetyl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to form (9H-fluoren-9-yl)acetyl chloride, and then reaction with the tetrahydroisoquinoline intermediate in the presence of triethylamine to form (9H-fluoren-9-ylmethyl)tetrahydroisoquinoline", "Introduction of the chloro substituent by reacting (9H-fluoren-9-ylmethyl)tetrahydroisoquinoline with methyl chloroformate in the presence of triethylamine to form (9H-fluoren-9-ylmethyl)chloroformate, followed by reaction with sodium hydroxide to form (3R)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid", "Deprotection of the amine group and the carboxylic acid group by treatment with hydrochloric acid and methanol" ] }

CAS No.

2703749-07-7

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.